molecular formula C15H12ClN3O2S B2750963 N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851980-14-8

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No. B2750963
M. Wt: 333.79
InChI Key: CFKGMORORINVLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, has been reported. The empirical formula is C9H7ClN2OS and the molecular weight is 226.68 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine involved dissolving the starting materials in phosphorus oxychloride and refluxing for 20 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, have been reported. This compound is a solid and its SMILES string is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized various derivatives of benzothiazole, including N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, to evaluate their antimicrobial properties. Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of new pyridine derivatives, indicating variable and modest activity against bacteria and fungi, suggesting the potential for designing novel antimicrobials based on benzothiazole derivatives (Patel, Agravat, & Shaikh, 2011).

Anticancer and Enzyme Inhibition

The exploration of benzothiazole derivatives for anticancer activity has been a significant area of research. Derivatives have been evaluated for their ability to inhibit cancer cell growth and specific enzymes. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) reported on the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, showing potential against various cancer cell lines, highlighting the importance of the benzothiazole structure in the development of new anticancer agents (Havrylyuk et al., 2010).

Neuroprotective Effects

The neuroprotective effects of benzothiazole derivatives have also been investigated, with some compounds showing promise in ameliorating Alzheimer's disease phenotypes. Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), demonstrating neuroprotective activity and potential for Alzheimer's disease treatment (Lee et al., 2018).

Lipase and α-Glucosidase Inhibition

Further, the benzothiazole scaffold has been utilized in the synthesis of compounds with significant lipase and α-glucosidase inhibitory activities. Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, demonstrating the best anti-lipase and anti-α-glucosidase activities among the tested compounds, indicating potential applications in the treatment of diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For example, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions for research on similar compounds could involve the development of drugs devoid of gastrointestinal disorders while retaining clinical efficacy as anti-inflammatory agents .

properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-21-11-5-2-9(3-6-11)14(20)18-19-15-17-12-7-4-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGMORORINVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

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